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molecular formula C12H10ClN3O B8333978 4-chloro-1-(2-hydroxyethyl)-1H-imidazo[4,5-c]quinoline

4-chloro-1-(2-hydroxyethyl)-1H-imidazo[4,5-c]quinoline

Cat. No. B8333978
M. Wt: 247.68 g/mol
InChI Key: VMLJQFROKYEXBG-UHFFFAOYSA-N
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Patent
US04689338

Procedure details

A mixture of 4.0 g (0.016 mole) of 4-chloro-1-(2-hydroxyethyl)-1H-imidazo[4,5-c]quinoline (from Example 118) and 30 ml of 10% ammonia in methanol was heated in a steel bomb for 12 hours at 150° C. The resulting solid was separated from the cooled mixture by filtration, and was washed sequentially with water and methanol. The air-dried solid was recrystallized from N,N-dimethylformamide to provide white solid 1-(2-hydroxyethyl)-1H-imidazo[4,5-c]-quinolin-4-amine, m.p. 260°-262° C. Analysis: Calculated for C12H12N4O: % C, 63.1; % H, 5.3; % N, 24.5; Found: % C, 63.0; % H, 5.2; % N, 24.3.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[N:12]=[CH:13][N:14]([CH2:15][CH2:16][OH:17])[C:10]=2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1.[NH3:18]>CO>[OH:17][CH2:16][CH2:15][N:14]1[C:10]2[C:9]3[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=3[N:3]=[C:2]([NH2:18])[C:11]=2[N:12]=[CH:13]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=NC=2C=CC=CC2C2=C1N=CN2CCO
Name
Quantity
30 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solid was separated from the cooled mixture by filtration
WASH
Type
WASH
Details
was washed sequentially with water and methanol
CUSTOM
Type
CUSTOM
Details
The air-dried solid was recrystallized from N,N-dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
OCCN1C=NC=2C(=NC=3C=CC=CC3C21)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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